
1,2-双(4-溴苯基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-bromophenyl)benzene is an organic compound with the molecular formula C18H12Br2 It consists of a benzene ring substituted with two 4-bromophenyl groups at the 1 and 2 positions
科学研究应用
1,2-Bis(4-bromophenyl)benzene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Molecular Electronics: The compound is used in the development of single-molecule diodes and other nanoscale electronic devices.
作用机制
Mode of Action
It’s known that brominated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Pharmacokinetics
Once absorbed, these compounds can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature . The metabolism of brominated compounds typically involves enzymatic reactions that convert them into more polar metabolites, which can then be excreted from the body.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)benzene can be influenced by various environmental factors For example, the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets Additionally, factors such as temperature, pH, and the presence of light can affect the stability of the compound
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-bromophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 1,2-dibromobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 1,2-Bis(4-bromophenyl)benzene often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
化学反应分析
Types of Reactions: 1,2-Bis(4-bromophenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The bromine atoms make it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Cross-Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are typically used.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
相似化合物的比较
1,2-Dibromobenzene: Similar in structure but lacks the additional phenyl groups.
4-Bromobiphenyl: Contains only one bromophenyl group attached to a benzene ring.
1,2-Bis(4-chlorophenyl)benzene: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 1,2-Bis(4-bromophenyl)benzene is unique due to the presence of two 4-bromophenyl groups, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1,2-bis(4-bromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMHWJZCGSVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507785 |
Source


|
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-43-8 |
Source


|
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
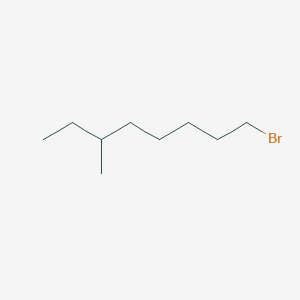
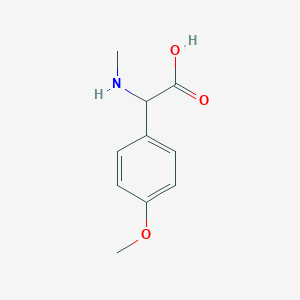



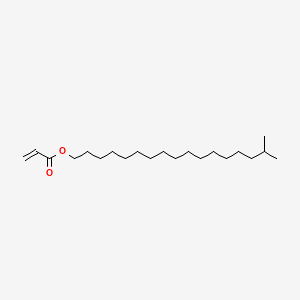
![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)

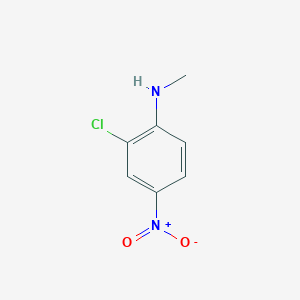

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

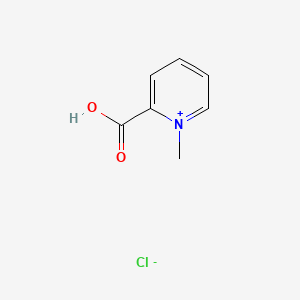
![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)
